molecular formula C15H24N4O2 B2928315 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide CAS No. 1797977-67-3

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide

Cat. No. B2928315
CAS RN: 1797977-67-3
M. Wt: 292.383
InChI Key: JEJFEZBUUNKKNT-UHFFFAOYSA-N
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Description

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a chemical compound with a complex structure. It exhibits antifungal properties and has been of interest in both microbial production and synthetic chemistry .


Synthesis Analysis

The synthesis of this compound involves intricate steps. While I don’t have the exact synthetic pathway at hand, it typically requires skilled organic synthesis techniques. Researchers have explored various routes to obtain this compound, including both microbial and chemical synthesis .


Molecular Structure Analysis

The compound consists of an ethyl group, a morpholinopyrimidine moiety, and a butanamide functional group. The morpholinopyrimidine ring contributes to its antifungal activity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Investigating its reactivity and potential transformations is crucial for understanding its behavior in different environments .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis Absorption : Absorption spectra can provide insights into its electronic transitions .

Scientific Research Applications

Anticonvulsant Activity

  • Compounds combining morpholine groups and pyrrolidinone structures have been synthesized and evaluated for their anticonvulsant properties. Such studies indicate that hybrid molecules incorporating elements of well-known antiepileptic drugs (AEDs) exhibit broad spectra of activity across different seizure models. For example, a study by Kamiński et al. (2015) designed and synthesized a library of new compounds with potential anticonvulsant effects, demonstrating the importance of molecular design in developing more effective and safer AEDs (Kamiński et al., 2015).

Anticancer Applications

  • The development of selective PI3Kβ inhibitors for treating PTEN-deficient cancers is another area of interest. Certal et al. (2014) reported on the discovery and optimization of a series of pyrimidone indoline amide PI3Kβ inhibitors, highlighting the importance of structural modification for achieving desired selectivity and in vivo activity. Such research underscores the potential for compounds with specific structural motifs to target particular pathways in cancer therapy (Certal et al., 2014).

Pain Management

  • Research into CB2 cannabinoid receptor agonists for pain management has led to the identification of novel chemical series, including those with morpholinomethyl groups, as potent and selective agonists with in vivo efficacy. Chu et al. (2009) discussed the development of such compounds, demonstrating their potential in treating neuropathic pain, a challenging condition to manage (Chu et al., 2009).

Safety and Hazards

  • Handling Precautions : Researchers and users should follow standard safety protocols when working with this compound .

Future Directions

  • Pharmacological Studies : Assess its potential as a therapeutic agent beyond antifungal properties .

properties

IUPAC Name

2-ethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-12(4-2)15(20)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFEZBUUNKKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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